(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyclohexylphenyl)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyclohexylphenyl)propanoic acid: is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxy carbonyl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino acid using a fluoren-9-ylmethoxy carbonyl group. The reaction conditions often require the use of reagents such as isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods. The cyclohexylphenyl group is then introduced through a series of reactions, including coupling reactions and purification steps to achieve the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluoren-9-ylmethoxy carbonyl group makes it particularly reactive in these processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of protein interactions and enzyme inhibition.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxy carbonyl group plays a crucial role in binding to these targets, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-trifluoromethylphenyl)propanoic acid
Uniqueness: The presence of the cyclohexylphenyl group in this compound distinguishes it from similar compounds, providing unique chemical and biological properties that can be leveraged in various applications.
This comprehensive overview highlights the significance of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyclohexylphenyl)propanoic acid in scientific research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.
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Properties
IUPAC Name |
(2S)-3-(4-cyclohexylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h4-7,10-17,21,27-28H,1-3,8-9,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKFADWEFACSGP-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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